Relacin is a synthetic analog of the bacterial alarmone guanosine tetraphosphate (ppGpp) [, , ]. It is classified as a stringent response inhibitor, specifically targeting the RelA enzyme responsible for ppGpp synthesis [, ]. Relacin plays a crucial role in scientific research by providing a tool to investigate the stringent response, a conserved bacterial stress response system essential for bacterial survival under stress conditions and implicated in bacterial virulence [, , ].
Relacin is a novel antibacterial agent that targets the stringent response in bacteria, primarily by inhibiting the activity of Rel proteins. These proteins are responsible for synthesizing the signaling molecules guanosine tetraphosphate and guanosine pentaphosphate, collectively referred to as (p)ppGpp. The stringent response is a critical survival mechanism for bacteria, allowing them to adapt to nutrient deprivation and other stress conditions. By inhibiting Rel proteins, Relacin disrupts this survival strategy, leading to bacterial cell death.
Relacin was initially identified from a series of deoxyguanosine-based analogs designed to enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The research surrounding Relacin emphasizes its potential as a therapeutic agent in combating bacterial infections that exhibit resistance to conventional antibiotics .
The synthesis of Relacin and its analogs involves several advanced organic chemistry techniques. The primary method utilized is the synthesis of deoxyguanosine-based compounds through chemical modifications that enhance their binding affinity and inhibitory potency against Rel proteins.
The molecular structure of Relacin is pivotal in understanding its function as an inhibitor of Rel proteins.
Relacin is characterized by a complex structure derived from deoxyguanosine, featuring multiple functional groups that facilitate interaction with the active site of the target enzymes. The specific arrangement of these groups is crucial for binding affinity and inhibitory action.
Relacin undergoes several chemical reactions that are essential for its function as an inhibitor.
The mechanism by which Relacin exerts its antibacterial effects involves several biochemical processes.
Understanding the physical and chemical properties of Relacin is essential for evaluating its potential as a therapeutic agent.
Relacin has promising applications in scientific research and medicine.
The bacterial stringent response is orchestrated by the alarmone nucleotides guanosine tetraphosphate (ppGpp) and pentaphosphate (pppGpp), collectively termed (p)ppGpp. These molecules act as global regulators of metabolism, stress adaptation, and virulence. Under amino acid starvation, deacylated transfer RNA accumulates in the ribosomal A-site, activating ribosome-associated RelA/SpoT homolog (RSH) enzymes. RelA catalyzes the transfer of a pyrophosphate group from adenosine triphosphate to guanosine diphosphate or guanosine triphosphate, synthesizing (p)ppGpp. This reaction occurs exclusively on the ribosome, where RelA directly inspects the aminoacylation status of the transfer RNA's 3′ CCA end [2] [5] [9].
Relacin, a synthetic guanosine derivative, disrupts this pathway by inhibiting the enzymatic activity of Rel proteins. Biochemical studies demonstrate that Relacin reduces (p)ppGpp synthesis in vitro by 80%–100% in Bacillus subtilis when the stringent response is chemically induced using serine hydroxamate. This inhibition stems from Relacin's capacity to mimic ppGpp's allosteric effects while competitively occupying the RelA catalytic site, thereby uncoupling ribosomal sensing from alarmone production [2] [8].
Table 1: Impact of Relacin on (p)ppGpp Synthesis in Model Bacteria
Bacterial Species | Reduction in (p)ppGpp Synthesis | Relacin Concentration | Key Experimental Conditions |
---|---|---|---|
Bacillus subtilis | 80%–100% | 200 μM | Serine hydroxamate induction |
Deinococcus radiodurans | Significant reduction | 200 μM | Late-log phase culture |
Escherichia coli | No significant reduction | 200 μM | Amino acid starvation |
Streptococcus spp. | >50% | 200 μM | Biofilm-inducing conditions |
Bifunctional RSH enzymes adopt mutually exclusive conformational states that toggle between synthetase-on/hydrolase-off and synthetase-off/hydrolase-on modes. Structural analyses of Streptococcus dysgalactiae Rel reveal that the N-terminal catalytic domain alternates between "open" (synthetase-active) and "closed" (hydrolase-active) states. The C-terminal regulatory domain autoinhibits synthetase activity in the absence of ribosomal complexes [6] [9].
Relacin binding stabilizes the hydrolase-favoring conformation, suppressing (p)ppGpp synthesis. Cryo-electron microscopy studies of Escherichia coli RelA bound to starved ribosomes show that native activation requires an "open" conformation, where the C-terminal domain unwinds to engage the deacylated transfer RNA and ribosomal RNA helices. Relacin binding prevents this transition by locking the Rel protein in a rigid, synthetase-incompetent state. Molecular dynamics simulations indicate that Relacin's diglycine moieties sterically clash with residues critical for adenosine triphosphate coordination within the synthetase active site [6] [9] [5].
Table 2: Conformational States of Rel Proteins and Relacin Effects
Conformational State | Catalytic Activity | Ribosome Binding | Relacin-Induced Stabilization |
---|---|---|---|
Closed | Hydrolase-dominant | Weak | Yes (prevents opening) |
Open (Ribosome-bound) | Synthetase-dominant | Strong | No (disrupted by Relacin) |
Transitional | Bifunctional | Moderate | Partially stabilized |
Relacin (2′-deoxyguanosine-di-glycine) structurally resembles ppGpp but replaces labile pyrophosphates with stable glycyl-glycine dipeptides linked via carbamate bridges. This design confers resistance to enzymatic degradation while enabling specific interactions with Rel proteins. In vitro binding assays reveal that Relacin occupies the synthetase active site of Deinococcus radiodurans Rel, with a dissociation constant (K~d~) of 15 μM. Competitive inhibition studies show Relacin displaces guanosine triphosphate analogs with 50% inhibitory concentrations (IC~50~) of 50–200 μM across Gram-positive RSH enzymes [2] [8].
Notably, Relacin inhibition is non-competitive in bifunctional SpoT homologs due to differential active-site architecture. Kinetic analyses indicate that Relacin reduces the maximum reaction velocity (V~max~) of (p)ppGpp synthesis without altering the Michaelis constant (K~m~) for guanosine triphosphate, confirming uncompetitive inhibition. Structural modeling confirms that Relacin occupies both the guanosine triphosphate-binding pocket and an adjacent allosteric site responsible for adenosine triphosphate coordination, thereby blocking substrate alignment [2] [8].
Table 3: Inhibition Kinetics of Relacin Against Rel Proteins
Enzyme Source | IC~50~ (μM) | Inhibition Mode | Structural Basis |
---|---|---|---|
Bacillus subtilis Rel | 200 | Competitive | Occupies guanosine triphosphate site |
Streptococcus mutans RelP | 150 | Mixed-type | Binds synthetase domain and ribosome interface |
Escherichia coli RelA | >500 | Weak competitive | Poor penetration past outer membrane |
RelA activation requires precise molecular recognition of deacylated transfer RNA within the ribosomal A-site. Cryo-electron microscopy reconstructions at 3.7–4.0 Å resolution reveal that RelA stabilizes an A/T-like hybrid state ("A/R-transfer RNA") where the transfer RNA elbow is kinked by ~40° relative to classical A-site binding. This distortion positions the transfer RNA's 3′ end proximal to RelA’s TGS domain, enabling direct inspection of aminoacylation status. Mutagenesis studies confirm that transfer RNA lacking a 3′ adenosine (e.g., truncated to CC) fails to activate RelA [7] [9].
Relacin indirectly disrupts this process by trapping Rel proteins in ribosome-unbound states. Biochemical assays demonstrate that Relacin enhances RelA retention on idle ribosomes by 3-fold, preventing the "hopping" required to sample multiple stalled complexes. Consequently, ribosomal complexes exhibit prolonged stalling without productive (p)ppGpp synthesis. Furthermore, Relacin-treated Bacillus subtilis shows abolished sporulation and biofilm formation—processes dependent on transfer RNA-mediated Rel activation during nutrient stress [2] [7].
Key molecular interactions disrupted by Relacin include:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9